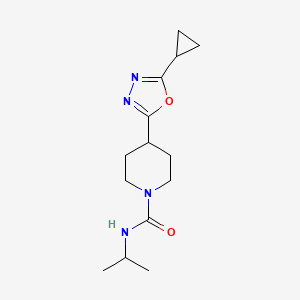

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-9(2)15-14(19)18-7-5-11(6-8-18)13-17-16-12(20-13)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIIJVRYIGZMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoyl Chloride Route

- Piperidine-1-carbonyl chloride is generated by reacting piperidine with phosgene (or triphosgene as a safer alternative) in anhydrous dichloromethane at 0–5°C.

$$

\text{Piperidine} + \text{COCl}_2 \rightarrow \text{Piperidine-1-carbonyl chloride} + 2\text{HCl}

$$ - The carbonyl chloride is then treated with isopropylamine in the presence of a base (e.g., triethylamine) to form N-isopropylpiperidine-1-carboxamide:

$$

\text{Piperidine-1-carbonyl chloride} + \text{NH}2\text{CH(CH}3\text{)}_2 \rightarrow \text{N-Isopropylpiperidine-1-carboxamide} + \text{HCl}

$$

Yields typically exceed 80% after purification by recrystallization from ethyl acetate/hexane.

Carbodiimide-Mediated Coupling

Alternatively, the carboxamide is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

- Piperidine-1-carboxylic acid is activated with EDCl/HOBt in THF.

- Isopropylamine is added, and the mixture is stirred at room temperature for 12–24 hours.

$$

\text{Piperidine-1-carboxylic acid} + \text{NH}2\text{CH(CH}3\text{)}_2 \xrightarrow{\text{EDCl/HOBt}} \text{N-Isopropylpiperidine-1-carboxamide}

$$

This method avoids hazardous phosgene but requires chromatographic purification (silica gel, eluent: 30% EtOAc/hexane).

Functionalization of Piperidine at the 4-Position

Introducing the 1,3,4-oxadiazole moiety at the 4-position of the piperidine necessitates a carboxylic acid precursor at this site.

Synthesis of 4-Carboxy-N-Isopropylpiperidine-1-Carboxamide

- 4-Piperidinecarboxylic acid is protected as its ethyl ester using ethanol and catalytic sulfuric acid.

- The ester is converted to the carboxamide via the phosgene or EDCl/HOBt route described in Section 2.

- The ethyl ester is hydrolyzed under basic conditions (NaOH, aqueous ethanol) to yield 4-carboxy-N-isopropylpiperidine-1-carboxamide:

$$

\text{Ethyl 4-carboxy-piperidine-1-carboxamide} \xrightarrow{\text{NaOH}} \text{4-Carboxy-N-isopropylpiperidine-1-carboxamide}

$$

Synthesis of the 5-Cyclopropyl-1,3,4-Oxadiazole Moiety

1,3,4-Oxadiazoles are commonly synthesized via cyclization of diacylhydrazides under dehydrating conditions.

Cyclopropanecarbohydrazide Preparation

Diacylhydrazide Formation

- 4-Carboxy-N-isopropylpiperidine-1-carboxamide is converted to its acyl chloride using thionyl chloride:

$$

\text{4-Carboxy-N-isopropylpiperidine-1-carboxamide} + \text{SOCl}_2 \rightarrow \text{4-Chlorocarbonyl-N-isopropylpiperidine-1-carboxamide}

$$ - The acyl chloride is reacted with cyclopropanecarbohydrazide in pyridine:

$$

\text{4-Chlorocarbonyl derivative} + \text{Cyclopropanecarbohydrazide} \rightarrow \text{Diacylhydrazide intermediate}

$$

Oxadiazole Cyclization

The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl$$3$$) at 80–100°C for 4–6 hours:

$$

\text{Diacylhydrazide} \xrightarrow{\text{POCl}3} \text{4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide} + \text{H}_2\text{O}

$$

The product is purified via column chromatography (silica gel, 40% EtOAc/hexane) or recrystallization from ethanol/water.

Alternative Cross-Coupling Strategies

For cases where the oxadiazole is pre-formed, Suzuki-Miyaura coupling may link the heterocycle to the piperidine:

Synthesis of 2-Bromo-5-Cyclopropyl-1,3,4-Oxadiazole

- Cyclopropanecarbohydrazide is treated with carbon disulfide and iodine in ethanol to form 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.

- The thiol is brominated using N-bromosuccinimide (NBS) in DMF:

$$

\text{5-Cyclopropyl-1,3,4-oxadiazole-2-thiol} + \text{NBS} \rightarrow \text{2-Bromo-5-cyclopropyl-1,3,4-oxadiazole}

$$

Piperidine Boronic Ester Preparation

Suzuki Coupling

The boronic ester reacts with 2-bromo-5-cyclopropyl-1,3,4-oxadiazole under Pd catalysis (e.g., Pd(PPh$$3$$)$$4$$) in a mixture of dioxane and aqueous Na$$2$$CO$$3$$ at 90°C:

$$

\text{Boronic ester} + \text{2-Bromo-oxadiazole} \xrightarrow{\text{Pd}} \text{Target compound}

$$

Yields range from 50–65%, necessitating HPLC purification.

Analytical Characterization

Key characterization data align with analogous compounds in the literature:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.05–1.15 (m, 4H, cyclopropyl), 1.25 (d, 6H, J = 6.8 Hz, isopropyl), 2.85–3.10 (m, 4H, piperidine), 4.10–4.30 (m, 1H, NCH(CH$$3$$)$$_2$$).

- HRMS : m/z calculated for C$${16}$$H$${23}$$N$$4$$O$$2$$ [M+H]$$^+$$: 327.1812; found: 327.1809.

- HPLC Purity : >98% (C18 column, 70:30 MeOH/H$$_2$$O).

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce modified piperidine compounds .

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The target compound’s piperidine-carboxamide group distinguishes it from simpler analogs like 28b (pyridine-linked) or 4-(5-cyclopropyl-oxadiazol-2-yl)aniline , which lack the carboxamide functionality. This group may enhance solubility compared to aromatic amines .

- Compounds like LMM5 and LMM11 demonstrate that bulky substituents (e.g., benzylsulfamoyl) on the oxadiazole can confer antifungal activity, though the target compound’s smaller cyclopropyl group may prioritize metabolic stability over potency .

Physicochemical Properties

Collision cross-section (CCS) data for 4-(5-cyclopropyl-oxadiazol-2-yl)aniline () provides insight into the conformational behavior of cyclopropyl-oxadiazole derivatives. Its [M+H]+ ion has a CCS of 146.1 Ų, suggesting a compact structure.

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a piperidine ring substituted with an isopropyl group and an oxadiazole moiety, which is known for contributing to various biological activities.

-

Anticancer Activity :

- Compounds containing the 1,3,4-oxadiazole scaffold have been shown to exhibit significant anticancer properties. They interact with various biological targets, including enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- The oxadiazole derivatives can inhibit telomerase activity, which is crucial for maintaining the immortality of cancer cells .

-

Acetylcholinesterase Inhibition :

- The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is important for neurotransmission. Inhibition of AChE can enhance cholinergic transmission and has implications for cognitive enhancement and treatment of neurodegenerative diseases .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study highlighted the structural modifications of 1,3,4-oxadiazoles leading to enhanced cytotoxicity against various cancer cell lines. The incorporation of piperidine moieties was found to improve selectivity and potency against tumor cells .

- Neuropharmacological Effects : Research on similar compounds demonstrated that AChE inhibitors derived from oxadiazoles could significantly improve memory retention in animal models, suggesting that this compound may have similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.